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molecular formula C17H24N2O3 B8654250 N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester CAS No. 875711-05-0

N-(3-piperidin-1-yl-propyl)-terephthalamic acid methyl ester

Cat. No. B8654250
M. Wt: 304.4 g/mol
InChI Key: WFNVHUZVNNXJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08008296B2

Procedure details

Triethylamine (250 mg, 2.5 mmol) and 3-piperidinopropylamine (284 mg, 2.0 mmol) are dissolved in CH2Cl2 (5 mL). Terephtalic acid monomethyl ester chloride (197 mg, 2.0 mmol) in 2.0 ml of CH2Cl2 is added to the mixture. The reaction mixture is stirred at room temperature for 2 h. The reaction is diluted with CH2Cl2 and washed with brine. The separated organic layer is dried over Na2SO4 and evaporated. The crude material is purified by silica-gel column chromatography (CH2Cl2:2M NH3 in MeOH) to give 473 mg (78%) of the title compound. MS (APCI+) 305 (M+H)+.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
284 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Terephtalic acid monomethyl ester chloride
Quantity
197 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
78%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[N:8]1([CH2:14][CH2:15][CH2:16][NH2:17])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.[Cl-].[CH3:19][O:20][C:21](=[O:31])[C:22]1[CH:30]=[CH:29][C:25]([C:26](O)=[O:27])=[CH:24][CH:23]=1>C(Cl)Cl>[CH3:19][O:20][C:21](=[O:31])[C:22]1[CH:30]=[CH:29][C:25]([C:26]([NH:17][CH2:16][CH2:15][CH2:14][N:8]2[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)=[O:27])=[CH:24][CH:23]=1 |f:2.3|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
284 mg
Type
reactant
Smiles
N1(CCCCC1)CCCN
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Terephtalic acid monomethyl ester chloride
Quantity
197 mg
Type
reactant
Smiles
[Cl-].COC(C1=CC=C(C(=O)O)C=C1)=O
Name
Quantity
2 mL
Type
solvent
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The separated organic layer is dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude material is purified by silica-gel column chromatography (CH2Cl2:2M NH3 in MeOH)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C1=CC=C(C(=O)NCCCN2CCCCC2)C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 473 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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